molecular formula C10H12N2O3 B1417532 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 78930-30-0

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B1417532
CAS No.: 78930-30-0
M. Wt: 208.21 g/mol
InChI Key: YTVIYKVVQWUYLE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a synthetic Schiff base compound belonging to the class of hydrazide derivatives. Schiff bases, characterized by a azomethine (-C=N-) group, are a significant focus in chemical research due to their diverse applications and ability to form complex structures . Researchers value this compound for its potential as a key precursor or ligand in developing new chemical entities. Compounds within this class have been studied for various biological properties, including antioxidant and anti-inflammatory activities, making them interesting candidates for pharmacological investigation . Structurally, this family of compounds often exhibits a planar configuration around the C=N bond and can form stable crystalline structures, which are characterized by techniques such as X-ray diffraction . The solid-state structure is typically stabilized by intermolecular hydrogen bonding, such as N-H···O interactions, which can lead to the formation of supramolecular architectures like centrosymmetric dimers . Analytically, the compound can be characterized by several spectroscopic methods. Its IR spectrum typically shows strong vibrations corresponding to the (C=O) and (C=N) functional groups, confirming its keto form in the solid state . Furthermore, NMR spectroscopy (both 1H and 13C) provides detailed information about the molecular structure and configuration . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-3-5-9(13)6-4-8/h3-6,13H,1-2H3,(H,12,14)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIYKVVQWUYLE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Biological Activity (Reported) Reference ID
N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]methoxycarbohydrazide (Target) 4-hydroxyphenyl, methoxy Not reported -
N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide 2,4-dihydroxyphenyl, pyridine Antifungal, crystallographic confirmation
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide 4-fluorophenyl, thiophene Not reported (fluorine enhances stability)
N′-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide 4-hydroxy-3-methoxyphenyl, pyrrole Not reported (methoxy modulates lipophilicity)
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Thietan-pyrimidine, 4-hydroxyphenyl Potent antibacterial/antifungal
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]thiophene-2-carbohydrazide 4-methoxyphenyl, thiophene Not reported (methoxy increases lipophilicity)

Key Observations:

  • Substituent Position and Bioactivity : The position of hydroxyl/methoxy groups significantly impacts bioactivity. For instance, 2,4-dihydroxyphenyl derivatives () exhibit antifungal activity, while 4-hydroxyphenyl analogs () show antibacterial potency .
  • Electron-Withdrawing vs. Donor Groups: Fluorine () and methoxy groups () enhance metabolic stability and lipophilicity, respectively .

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 4-hydroxyphenyl in ) improve aqueous solubility, whereas methoxy () or fluorine () substituents increase lipophilicity .
  • Stability : Fluorinated derivatives () show enhanced metabolic stability due to reduced oxidative degradation .
  • Crystallinity : Single-crystal X-ray analysis () confirms the (E)-configuration of hydrazone bonds, critical for maintaining structural integrity .

Q & A

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., glutathione peroxidase, tyrosinase) using spectrophotometric assays. For GPx inhibition, measure IC₅₀ via NADPH oxidation rates at 340 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence its inhibitory activity?

  • Methodology : Perform SAR studies by synthesizing analogs (e.g., halogenation at the phenyl ring, methoxy group replacement). Compare inhibition kinetics (Km, Vmax) and computational docking (AutoDock Vina) to map binding interactions with target enzymes .

Q. What crystallographic techniques resolve its 3D conformation and intermolecular interactions?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine space group (e.g., monoclinic P2₁/c), bond lengths (C=N: ~1.28 Å), and hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O). Analyze Hirshfeld surfaces to quantify non-covalent interactions .

Q. How can computational modeling predict its nonlinear optical (NLO) properties?

  • Methodology : Employ density functional theory (DFT) at B3LYP/6-311++G(d,p) level to calculate hyperpolarizability (β) and dipole moment. Correlate conjugated π-systems and electron-donating groups (e.g., -OH, -OCH₃) with NLO response .

Q. What strategies mitigate cytotoxicity while retaining bioactivity?

  • Methodology : Conduct MTT assays on melanocytes (e.g., HaCaT cells) to assess IC₅₀. Modify substituents (e.g., hydroxylation pattern) to reduce ROS generation while maintaining enzyme inhibition. Use Ames test for mutagenicity screening .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported inhibition activities (e.g., IC₅₀ vs. % inhibition)?

  • Methodology : Standardize assays (e.g., substrate concentration, pH, temperature). Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays). Reconcile IC₅₀ differences by adjusting for assay sensitivity (e.g., NADPH vs. DTNB detection) .

Q. Why do crystallographic data sometimes conflict with DFT-predicted geometries?

  • Methodology : Account for crystal packing forces (e.g., π–π stacking, H-bonding) in SC-XRD vs. gas-phase DFT models. Use polarizable continuum models (PCM) to simulate solvent effects and refine computational predictions .

Specialized Applications

Q. Can this compound act as a supramolecular building block via self-assembly?

  • Methodology : Study bidirectional H-bonding motifs (e.g., hydrazide–water clusters) via SC-XRD. Characterize gelation or film formation using rheology and SEM to assess nanofiber morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide

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